Precise +2 Da Mass Shift Enables Unambiguous MS Quantitation Without Co‑Elution Artifacts
1-Bromohexane-1,1-d2 exhibits a monoisotopic mass of 166.033 Da, exactly 2.01 Da greater than unlabeled 1‑bromohexane (164.020 Da) [1][2]. In comparative LC‑MS applications, this mass shift is sufficient to resolve the internal standard from the analyte in the m/z domain while maintaining identical chromatographic retention time, a requirement for correcting matrix effects and ionization variability [3].
| Evidence Dimension | Monoisotopic Mass (Da) |
|---|---|
| Target Compound Data | 166.033 Da |
| Comparator Or Baseline | Unlabeled 1‑Bromohexane: 164.020 Da |
| Quantified Difference | +2.013 Da |
| Conditions | Calculated exact mass; verified by MS |
Why This Matters
The +2 Da shift is large enough for unambiguous MS discrimination yet small enough to preserve co‑elution, making this the optimal choice for GC‑MS and LC‑MS isotope dilution quantification.
- [1] ChemSpider. 1-Bromo(1,1-2H2)hexane. CSID:24533757. View Source
- [2] T3DB. 1-Bromohexane (T3D1786) Mass Spectrum. View Source
- [3] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? 2025. View Source
